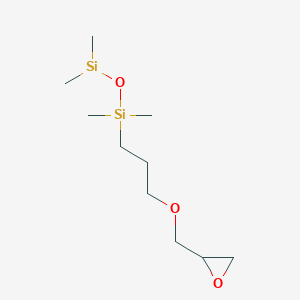
(3-Glicidoxipropil)-1,1,3,3-tetrametil disiloxano
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane is an organosilicon compound characterized by the presence of a glycidoxypropyl group attached to a disiloxane backbone. This compound is notable for its unique combination of organic and inorganic components, which imparts it with a range of useful properties. It is widely used in various industrial and scientific applications due to its reactivity and compatibility with different materials.
Aplicaciones Científicas De Investigación
(3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane finds extensive use in various scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of hybrid organic-inorganic materials, which are employed in coatings, adhesives, and sealants.
Biology: The compound is used in the functionalization of biomolecules and surfaces for biosensor applications.
Medicine: It is utilized in the development of drug delivery systems and biomedical devices due to its biocompatibility and reactivity.
Industry: The compound is employed in the production of high-performance materials, such as silicone elastomers and resins, which are used in electronics, automotive, and construction industries.
Mecanismo De Acción
Target of Action
The primary targets of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane are glass substrates and various organic compounds. The compound binds well with glass substrates, creating a three-dimensional matrix . It also interacts with organic compounds such as amides, alcohols, thiols, and acids .
Mode of Action
(3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane is a bifunctional organosilane with three methoxy groups on one side and an epoxy ring on the other . The methoxy groups bind well with glass substrates, creating a three-dimensional matrix . The epoxy group is reactive with amides, alcohols, thiols, and acids . This compound is highly reactive in water and can be used as a linking agent between the surface of the silica and the polymeric matrix .
Biochemical Pathways
The compound affects the biochemical pathways involved in the formation of a three-dimensional matrix on glass substrates . It also influences the pathways related to the reaction of the epoxy group with amides, alcohols, thiols, and acids .
Pharmacokinetics
Its high reactivity in water suggests that it may have significant absorption, distribution, metabolism, and excretion (adme) properties . The impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
The action of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane results in the formation of a three-dimensional matrix on glass substrates . This enhances the dry and wet adhesion of epoxy coatings . It also results in the creation of a reactive surface for one-step and high-density protein immobilization .
Action Environment
The action of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane is influenced by environmental factors such as the presence of water, which enhances its reactivity . The efficacy and stability of the compound may also be affected by the nature of the glass substrates and the specific organic compounds it interacts with .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane typically involves the hydrosilylation reaction of allyl glycidyl ether with 1,1,3,3-tetramethyldisiloxane. This reaction is catalyzed by platinum-based catalysts, such as platinum divinyltetramethyldisiloxane complex. The reaction is carried out under an inert atmosphere, typically at temperatures ranging from 60°C to 80°C, to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the attainment of high-purity product.
Análisis De Reacciones Químicas
Types of Reactions: (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Epoxy Ring-Opening Reactions: The glycidoxy group can undergo ring-opening reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of hydroxyl, amino, or thiol-functionalized products.
Hydrolysis and Condensation: The siloxane backbone can undergo hydrolysis and condensation reactions, particularly in the presence of moisture, leading to the formation of silanol groups and subsequent cross-linking.
Common Reagents and Conditions:
Epoxy Ring-Opening: Common reagents include primary and secondary amines, alcohols, and thiols. These reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis and Condensation: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide, are often used to facilitate these reactions. The reactions are typically conducted at ambient conditions.
Major Products Formed:
Epoxy Ring-Opening: The major products include hydroxyl, amino, or thiol-functionalized siloxanes.
Hydrolysis and Condensation: The major products are silanol-functionalized siloxanes and cross-linked siloxane networks.
Comparación Con Compuestos Similares
(3-Glycidoxypropyl)trimethoxysilane: Similar in structure but with three methoxy groups instead of a disiloxane backbone. It is used in similar applications but offers different reactivity and properties.
(3-Aminopropyl)triethoxysilane: Contains an amino group instead of a glycidoxy group. It is used as a coupling agent and adhesion promoter in different contexts.
(3-Mercaptopropyl)trimethoxysilane: Contains a thiol group instead of a glycidoxy group. It is used for surface modification and as a cross-linking agent.
Uniqueness: (3-Glycidoxypropyl)-1,1,3,3-tetramethyldisiloxane is unique due to its combination of a glycidoxy group and a disiloxane backbone. This structure imparts it with distinct reactivity and compatibility with various materials, making it a valuable compound in diverse applications.
Propiedades
InChI |
InChI=1S/C10H23O3Si2/c1-14(2)13-15(3,4)7-5-6-11-8-10-9-12-10/h10H,5-9H2,1-4H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBFPDQBRSRCEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C)(C)CCCOCC1CO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23O3Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[2-Chloro-4-[3-chloro-4-(2,5-dioxopyrrol-1-yl)phenyl]phenyl]pyrrole-2,5-dione](/img/structure/B578961.png)

![6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-amine hydrobromide](/img/structure/B578967.png)
![pentasodium;5-amino-3-[[5-[(4,6-dichloro-1H-1,3,5-triazin-2-ylidene)amino]-2-sulfonatophenyl]diazenyl]-4-oxido-6-[(1-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B578970.png)
![3,6-Dimethylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B578972.png)
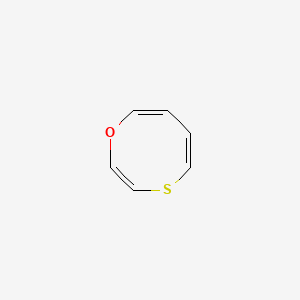
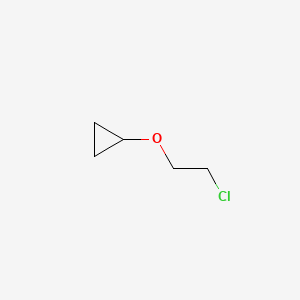
![Spiro[oxirane-2,5'(6'H)-[4,7]phenanthroline]](/img/structure/B578976.png)
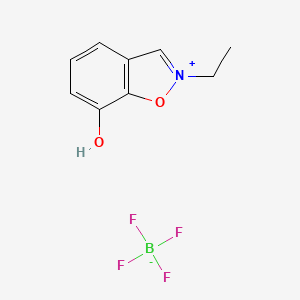
![[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl] (E)-3-(3,4-diacetyloxyphenyl)prop-2-enoate](/img/structure/B578979.png)
![(1R,4S,5S,6S,9S)-5-hydroxy-6-methyl-13-azatetracyclo[7.7.0.01,13.04,9]hexadecane-2,8-dione](/img/structure/B578981.png)
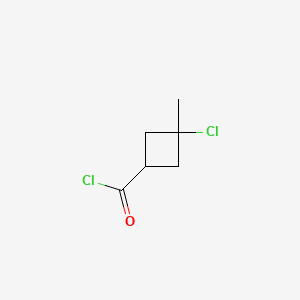
![Bicyclo[3.1.0]hexane, 3-(bromomethyl)-, cis-(8CI)](/img/structure/B578984.png)
